![molecular formula C24H22N6O4S B2539225 N-(2-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide CAS No. 872994-95-1](/img/structure/B2539225.png)
N-(2-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule with several functional groups. It contains a benzodioxole group, a triazolopyridazine group, and a benzamide group .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of several functional groups. The benzodioxole group consists of a benzene ring fused to a 1,3-dioxole ring. The triazolopyridazine group is a heterocyclic compound containing nitrogen atoms. The benzamide group consists of a benzene ring attached to an amide group .Wissenschaftliche Forschungsanwendungen
Crystallography
The compound has been used in crystallography studies . The crystal structure of the compound has been analyzed using single crystal X-ray diffraction method (SCXRDM) . This helps in understanding the molecular structure and arrangement of the compound.
Detection of Carcinogenic Lead
The compound has been used for the detection of carcinogenic lead . A sensitive and selective Pb2+ sensor was developed via the deposition of a thin layer of the compound on a GCE with the conducting polymer matrix Nafion (NF) . The sensitivity, LOQ, and LOD of the proposed sensor towards Pb2+ were calculated from the calibration curves .
Treatment of Rheumatic Diseases
The compound is usually used for treating rheumatic diseases . It has been found effective in treating conditions like rheumatoid arthritis and osteoarthritis .
Anti-inflammatory Drug
The compound has been used as a nonsteroidal anti-inflammatory drug . However, it often brings gastrointestinal side effects such as ulcers, gastric perforation, and bleeding in long-term administration because of its carboxylic acid group .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Compounds with similar structures have been known to target specific proteins or enzymes in the body, which play a crucial role in various biological processes .
Mode of Action
The exact mode of action of this compound is not clearly defined in the available resources. Generally, such compounds interact with their targets by binding to active sites or allosteric sites, leading to changes in the conformation of the target proteins or enzymes. This can result in the activation or inhibition of these targets, thereby affecting their function .
Biochemical Pathways
Similar compounds have been reported to influence various biochemical pathways, leading to downstream effects such as the regulation of cell growth, apoptosis, and other cellular functions .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Similar compounds have been reported to have various effects at the molecular and cellular level, such as inducing or inhibiting the expression of certain genes, affecting cell proliferation and differentiation, and influencing signal transduction pathways .
Eigenschaften
IUPAC Name |
N-[2-[6-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N6O4S/c1-15-2-4-16(5-3-15)24(32)25-11-10-21-28-27-20-8-9-23(29-30(20)21)35-13-22(31)26-17-6-7-18-19(12-17)34-14-33-18/h2-9,12H,10-11,13-14H2,1H3,(H,25,32)(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTQZPBIBRXFIII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.